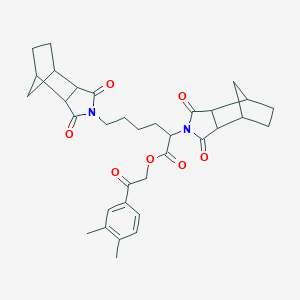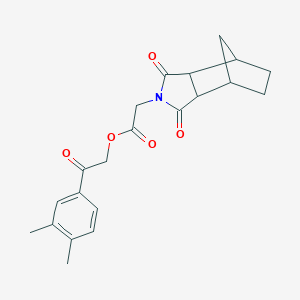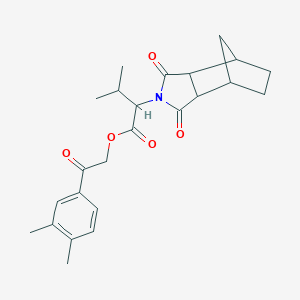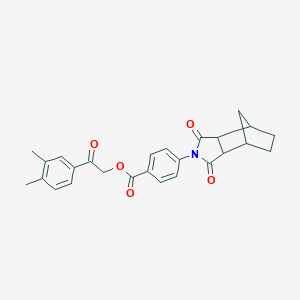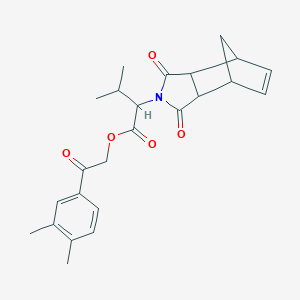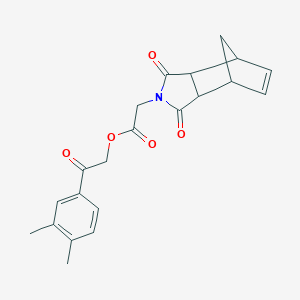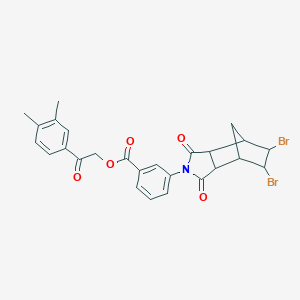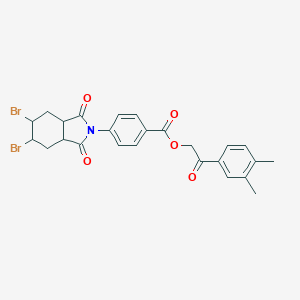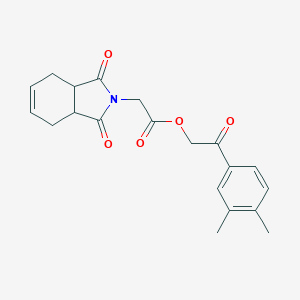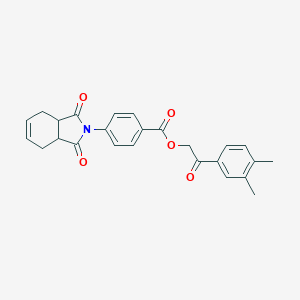![molecular formula C40H31N3O6 B341034 5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N,N'-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide (non-preferred name)](/img/structure/B341034.png)
5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N,N'-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N,N'-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide (non-preferred name) is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N,N'-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide (non-preferred name) typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the anthracene core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the epipyrroloanthracene moiety: This step often requires the use of specific reagents and catalysts to ensure the correct formation of the epipyrroloanthracene structure.
Attachment of the isophthalamide group: This is typically achieved through amide bond formation reactions, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N,N'-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide (non-preferred name) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N,N'-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide (non-preferred name) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including anti-cancer and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N,N'-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide (non-preferred name) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione: This compound shares some structural similarities and is also of interest for its pharmacological properties.
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds are used in medicinal chemistry and share some functional groups with the title compound.
Uniqueness
What sets 5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N,N'-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide (non-preferred name) apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C40H31N3O6 |
|---|---|
Peso molecular |
649.7 g/mol |
Nombre IUPAC |
5-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-1-N,3-N-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C40H31N3O6/c1-48-31-17-9-7-15-29(31)41-37(44)22-19-23(38(45)42-30-16-8-10-18-32(30)49-2)21-24(20-22)43-39(46)35-33-25-11-3-4-12-26(25)34(36(35)40(43)47)28-14-6-5-13-27(28)33/h3-21,33-36H,1-2H3,(H,41,44)(H,42,45) |
Clave InChI |
LYSNMAKUFADLNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57)C(=O)NC8=CC=CC=C8OC |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57)C(=O)NC8=CC=CC=C8OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dimethylphenyl)-2-oxoethyl methyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B340952.png)

![2-(3,4-Dimethylphenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B340954.png)
